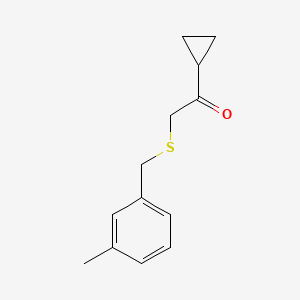![molecular formula C15H17N3O4 B13495072 3-[4-(2-Aminoethoxy)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13495072.png)
3-[4-(2-Aminoethoxy)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lenalidomide can be synthesized through various methods. One common approach involves the bromination of 2-methyl-3-nitrobenzoic acid followed by a series of reactions including condensation, cyclization, and hydrogenation . The process typically involves the following steps:
Bromination: 2-methyl-3-nitrobenzoic acid is brominated using N-bromosuccinimide in refluxing carbon tetrachloride.
Condensation: The resulting brominated compound is condensed with 3-aminopiperidine-2,6-dione in the presence of triethylamine.
Cyclization: The intermediate undergoes cyclization to form the desired isoindoline structure.
Hydrogenation: The final step involves hydrogenation using palladium hydroxide to yield lenalidomide.
Industrial Production Methods
Industrial production of lenalidomide follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as flash chromatography for purification .
Analyse Chemischer Reaktionen
Types of Reactions
Lenalidomide undergoes various chemical reactions, including:
Oxidation: Lenalidomide can be oxidized under specific conditions to form different derivatives.
Substitution: Lenalidomide can participate in substitution reactions, especially involving its amino and carbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation is typically carried out using palladium hydroxide or palladium on carbon.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of lenalidomide, which may have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Lenalidomide has a wide range of scientific research applications:
Wirkmechanismus
Lenalidomide exerts its effects through multiple mechanisms:
Immunomodulation: It modulates the immune system by enhancing the proliferation of T-cells and increasing the production of interleukin-2 and gamma interferon.
Anti-angiogenesis: Lenalidomide inhibits the formation of new blood vessels, thereby restricting the supply of nutrients to tumors.
Antineoplastic Activity: The compound induces apoptosis in cancer cells and inhibits the secretion of inflammatory cytokines.
Vergleich Mit ähnlichen Verbindungen
Lenalidomide is structurally similar to thalidomide and pomalidomide:
Pomalidomide: This compound is another derivative of thalidomide with similar properties but differs in its potency and specific applications.
Lenalidomide’s unique combination of immunomodulatory, anti-angiogenic, and antineoplastic properties makes it a valuable therapeutic agent in the treatment of various cancers and immune-related disorders .
Eigenschaften
Molekularformel |
C15H17N3O4 |
|---|---|
Molekulargewicht |
303.31 g/mol |
IUPAC-Name |
3-[7-(2-aminoethoxy)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C15H17N3O4/c16-6-7-22-12-3-1-2-9-10(12)8-18(15(9)21)11-4-5-13(19)17-14(11)20/h1-3,11H,4-8,16H2,(H,17,19,20) |
InChI-Schlüssel |
HPCNCDVMSUTKLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


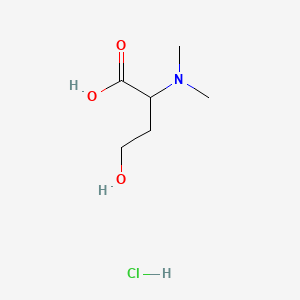

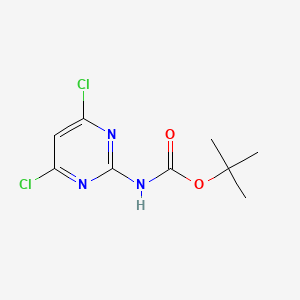
![(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane](/img/structure/B13495001.png)

![3-[4-(Trifluoromethoxy)phenyl]pyrrolidine hydrochloride](/img/structure/B13495011.png)


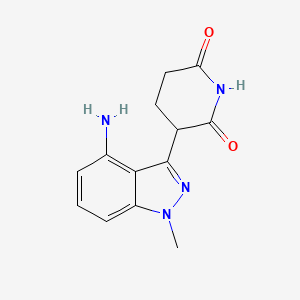
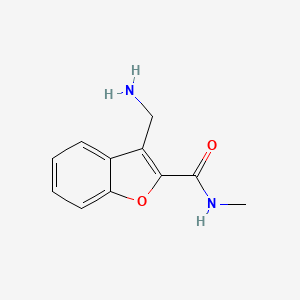
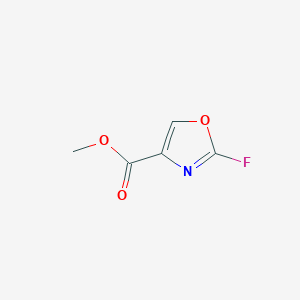
![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,3-thiazole-5-carboxylic acid](/img/structure/B13495053.png)

